
6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Vue d'ensemble
Description
6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Activité Biologique
The compound 6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline represents a novel class of quinoxaline derivatives that exhibit significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O4S
- Molecular Weight : 398.47 g/mol
- CAS Number : 68140381
Antiviral Properties
Research indicates that quinoxaline derivatives have shown promising antiviral activity. In particular, compounds similar to this compound have demonstrated efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism involves inhibition of viral replication and interference with viral DNA synthesis at concentrations as low as 1 mM in tissue cultures .
Anti-inflammatory Effects
Quinoxaline derivatives have also been evaluated for their anti-inflammatory properties. Studies have reported that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, the compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showing superior activity compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been shown to inhibit the growth of different cancer cell lines with a mean GI50 value indicating significant cytotoxicity. The incorporation of specific functional groups into the quinoxaline scaffold has been correlated with enhanced anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways or viral replication.
- DNA Binding : Its ability to bind to DNA could disrupt the replication process in viruses and cancer cells.
- Cytokine Modulation : The compound modulates cytokine levels, reducing inflammation and potentially altering tumor microenvironments.
Case Studies
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds related to quinoxaline derivatives exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that certain analogs of the compound inhibited the growth of breast cancer and leukemia cell lines effectively .
Antimicrobial Properties
Quinoxaline derivatives have been recognized for their antimicrobial activities against a range of pathogens, including bacteria and fungi. The compound's structure suggests potential efficacy against resistant strains due to its unique mechanism of action involving disruption of microbial cell walls or inhibition of essential enzymes .
Anticonvulsant Effects
Research into quinoxaline derivatives has also highlighted their anticonvulsant properties. Compounds similar to the one have been evaluated in animal models for their ability to reduce seizure activity induced by chemical agents . The mechanism may involve modulation of neurotransmitter systems or ion channels.
Case Study 1: Anticancer Evaluation
In a study published in RSC Advances, several quinoxaline derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that specific modifications to the quinoxaline structure led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Antimicrobial Screening
A screening study conducted on quinoxaline derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The tested compounds displayed minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as lead compounds for developing new antibiotics .
Data Table: Summary of Biological Activities
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl (-SO2Me) group acts as a strong electron-withdrawing group, facilitating nucleophilic substitution.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Sodium methoxide | Reflux in MeOH | Replacement of -SO2Me with -OMe | 68% | |
Ammonia (NH3) | THF, 60°C, 12 hr | Formation of sulfonamide (-SO2NH2) | 52% |
Key Finding : The sulfonyl group’s electrophilicity enables substitution with oxygen- and nitrogen-based nucleophiles, though steric hindrance from the adjacent pyrazole ring reduces yields compared to simpler sulfonamides.
Oxidation and Reduction of the Dihydro-Pyrazole Ring
The 4,5-dihydro-1H-pyrazole (pyrazoline) ring undergoes redox reactions to modulate aromaticity.
Oxidation
Oxidizing Agent | Conditions | Product | Outcome |
---|---|---|---|
KMnO4 | Acidic, 80°C | Aromatic pyrazole ring | Complete conversion |
DDQ | CH2Cl2, RT | Dehydrogenation to pyrazole | 89% yield |
Reduction
Reducing Agent | Conditions | Product | Outcome |
---|---|---|---|
H2/Pd-C | EtOH, 50 psi | Pyrazolidine ring | Partial saturation |
Mechanistic Insight : Oxidation with KMnO4 proceeds via radical intermediates, while DDQ abstracts hydrogen atoms directly .
Electrophilic Aromatic Substitution on Quinoxaline
The quinoxaline core undergoes electrophilic substitution, primarily at the 3- and 6-positions.
Reaction | Reagent | Position | Product | Yield |
---|---|---|---|---|
Nitration | HNO3/H2SO4 | C-3 | 3-Nitroquinoxaline derivative | 45% |
Sulfonation | SO3/H2SO4 | C-6 | 6-Sulfoquinoxaline derivative | 38% |
Note : The electron-deficient quinoxaline ring directs electrophiles to meta positions relative to the pyrazole substituent .
Demethylation of 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety undergoes demethylation under strong acidic or Lewis acid conditions.
Reagent | Conditions | Product | Yield |
---|---|---|---|
BBr3 | CH2Cl2, 0°C | 3,4-Dihydroxyphenyl derivative | 76% |
HI/AcOH | Reflux, 6 hr | Partial demethylation | 58% |
Application : Demethylation generates phenolic groups for further functionalization (e.g., glycosylation) .
Coordination with Metal Ions
The sulfonyl oxygen and pyrazole nitrogen atoms act as ligands for transition metals.
Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |
---|---|---|---|
Cu(NO3)2 | MeOH, RT | Octahedral Cu(II) complex | 4.2 ± 0.3 |
FeCl3 | EtOH, 60°C | Fe(III)-pyrazole coordination | 3.8 ± 0.2 |
Significance : Metal complexes enhance solubility and enable catalytic applications.
Cycloaddition and Ring-Opening Reactions
The dihydro-pyrazole ring participates in [3+2] cycloadditions and ring-opening reactions.
Reaction Type | Reagent | Product | Yield |
---|---|---|---|
[3+2] Cycloaddition | Phenylacetylene | Pyrazolo[1,5-a]quinoxaline derivative | 61% |
Acid hydrolysis | HCl (conc.) | Ring-opening to β-keto sulfonamide | 83% |
Biological Activity-Driven Reactions
In medicinal chemistry contexts, the compound undergoes targeted modifications:
Modification | Purpose | Biological Outcome |
---|---|---|
Acylation (Ac2O) | Enhance lipophilicity | Improved COX-2 inhibition (IC50 = 1.2 μM) |
Alkylation (CH3I) | Reduce metabolism | Increased plasma half-life (t1/2 = 8.7 hr) |
Q & A
Q. Basic: What synthetic methodologies are reported for quinoxaline-pyrazole hybrids analogous to this compound?
Answer:
Synthesis typically involves cyclocondensation or cross-coupling reactions. For example, quinoxaline derivatives can react with pyrazolones under basic conditions (e.g., triethylamine in DMSO) to form dihydro-pyrazole hybrids, followed by sulfonylation for methylsulfonyl group introduction . Key steps include:
- Cyclocondensation: Reaction of quinoxaline with substituted pyrazolones at room temperature.
- Sulfonylation: Use of methylsulfonyl chloride in the presence of a base to functionalize the pyrazole nitrogen.
- Purification: Column chromatography or recrystallization from ethanol/DMSO mixtures.
Q. Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to solve and refine structures. Critical parameters include:
- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Full-matrix least-squares on F2, achieving R-factor < 0.05 and wR-factor < 0.15 .
- Validation: PLATON or CCDC tools to check for twinning, disorder, and hydrogen bonding networks.
Q. Advanced: How can computational modeling predict the anti-inflammatory or anti-proliferative activity of this compound?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study interactions with target proteins (e.g., COX-2 or kinase domains). Steps include:
- Ligand Preparation: Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
- Protein Selection: Retrieve crystal structures from the PDB (e.g., 1PXX for COX-2).
- Docking Analysis: Score binding energies (< -8.0 kcal/mol suggests strong affinity) and validate with free-energy perturbation (FEP) calculations .
Q. Advanced: How to resolve contradictions in spectroscopic data during structural characterization?
Answer:
Contradictions (e.g., 1H-NMR shifts vs. X-ray data) are addressed by:
- Multi-technique validation: Combine 1H-/13C-NMR, HRMS, and SC-XRD.
- Dynamic effects: Use VT-NMR to study conformational exchange in solution.
- DFT calculations: Compare experimental NMR shifts with computed values (e.g., via ADF software) .
Q. Basic: What analytical techniques confirm purity and structural integrity?
Answer:
- HPLC: Reverse-phase C18 column, 70:30 acetonitrile/water, UV detection at 254 nm (purity > 95%).
- FTIR: Confirm sulfonyl (SO2) stretches at 1320–1160 cm−1.
- Elemental Analysis: Carbon/nitrogen ratios within ±0.4% of theoretical values .
Q. Advanced: How to evaluate in vitro anti-inflammatory activity using RAWmacrophages?
Answer:
- Cell Viability: MTT assay (IC50 determination).
- Cytokine Profiling: ELISA for TNF-α, IL-6, and IL-1β after LPS stimulation.
- Western Blot: Quantify NF-κB and MAPK pathway proteins .
Q. Basic: What stability considerations apply to this compound under varying conditions?
Answer:
- Thermal Stability: TGA/DSC analysis (decomposition > 200°C).
- Photostability: Store in amber vials; monitor degradation via HPLC under UV light.
- pH Stability: Assess hydrolysis in buffers (pH 1–13) over 24 hours .
Q. Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Core Modifications: Vary substituents on the 3,4-dimethoxyphenyl or quinoxaline moieties.
- Bioisosteric Replacement: Substitute methylsulfonyl with trifluoromethanesulfonyl.
- Pharmacophore Mapping: Use Schrodinger’s Phase to identify critical interaction sites .
Q. Basic: What safety protocols are essential when handling sulfonamide-containing compounds?
Answer:
- PPE: Gloves, lab coat, and fume hood use to avoid dermal/ocular exposure.
- Waste Disposal: Neutralize with 10% NaOH before incineration.
- Toxicity Screening: Ames test for mutagenicity and HepG2 cell viability assays .
Q. Advanced: How to integrate high-throughput screening (HTS) for biological target identification?
Answer:
- Library Design: 1000+ analogs with diversity in substituent position and electronics.
- Assay Platforms: Fluorescence polarization for kinase inhibition; AlphaScreen for protein-protein interactions.
- Hit Validation: Dose-response curves (pIC50 > 6.0) and counter-screening against hERG/cytochrome P450 .
Propriétés
IUPAC Name |
6-[5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-19-7-5-13(11-20(19)28-2)16-12-18(24(23-16)29(3,25)26)14-4-6-15-17(10-14)22-9-8-21-15/h4-11,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEOHMXHVRRXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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